![molecular formula C16H22N2O4 B13841981 N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide is a complex organic compound characterized by the presence of formyl, oxan, and propan-2-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring.
Introduction of the formyl group: The formyl group is introduced through a formylation reaction, often using formic acid or formyl chloride.
Attachment of the propan-2-yloxy group: This step involves the etherification of the phenyl ring with isopropanol under acidic or basic conditions.
Final assembly: The final step involves the coupling of the formylated oxan ring with the propan-2-yloxyphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxan ring and propan-2-yloxy group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-[formyl(oxan-4-yl)amino]-2-methoxyphenyl]formamide
- N-[4-[formyl(oxan-4-yl)amino]-2-ethoxyphenyl]formamide
- N-[4-[formyl(oxan-4-yl)amino]-2-butoxyphenyl]formamide
Uniqueness
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific advantages in terms of stability, solubility, and bioactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H22N2O4/c1-12(2)22-16-9-14(3-4-15(16)17-10-19)18(11-20)13-5-7-21-8-6-13/h3-4,9-13H,5-8H2,1-2H3,(H,17,19) |
Clave InChI |
SCASOYUTUMMILN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)N(C=O)C2CCOCC2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


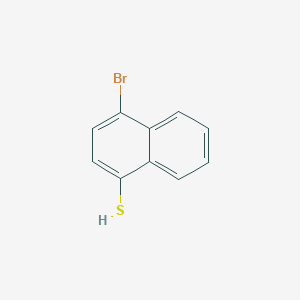

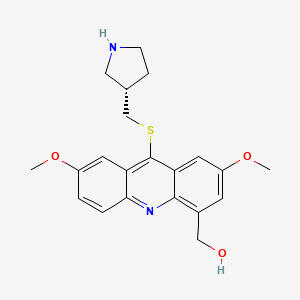
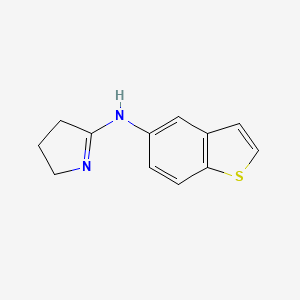

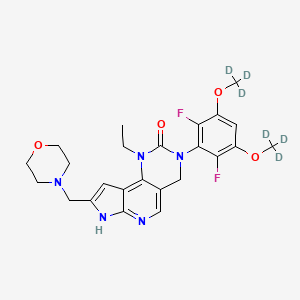


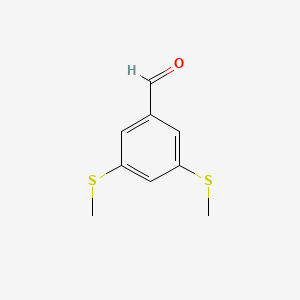


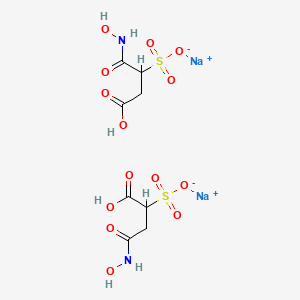
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
